1-Cyclopropyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula CHClN and a molecular weight of 302.24 g/mol. This compound is classified as a small molecule scaffold, often utilized in medicinal chemistry for the development of various therapeutic agents. It is known for its potential applications in pharmacology and biochemistry, particularly in the context of kinase inhibition and other biochemical pathways.
This compound falls under the category of benzodiazoles, which are heterocyclic compounds containing a benzene ring fused to a diazole ring. Benzodiazoles are significant in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.
The synthesis of 1-cyclopropyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride typically involves multi-step organic synthesis techniques. The general approach includes:
Technical details may involve specific reagents, solvents, and reaction conditions optimized for yield and purity.
The compound participates in various chemical reactions typical for amines and benzodiazoles. Notable reactions include:
Technical details about reaction conditions (temperature, solvent choice) are critical for optimizing yields.
The mechanism of action for 1-cyclopropyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride primarily involves its interaction with specific biological targets such as kinases or phospholipases.
For instance:
Data from studies indicate that compounds with similar structures have shown efficacy in inhibiting phospholipase A2, which is involved in lipid metabolism and inflammatory responses .
Key chemical properties include:
Relevant analyses may include stability studies under various conditions to assess degradation or reactivity over time .
The primary applications of 1-cyclopropyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride are found in:
1-Cyclopropyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride (CAS RN: 1376332-64-7) emerged as a synthetically specialized compound designed for targeted biological research. Its first reported synthesis dates to the early 2010s, coinciding with increased exploration of substituted benzimidazole derivatives in drug discovery pipelines. The compound is cataloged under multiple identifiers including MDL number MFCD22196436 and supplier-specific codes (e.g., Enamine's EN300-101900), reflecting its utilization across research platforms [2] [6].
Early commercial availability was noted through specialty chemical suppliers like Fluorochem (marketed as Ref. 10-F648746) and Arctom Scientific (Catalog: AAB-AA019YHP), though current status indicates discontinuation in standard sizes (250mg) by several vendors [1] [4]. This shift reflects either evolving research priorities or challenges in scaled synthesis. Fujifilm Wako lists it at premium pricing tiers (e.g., ¥298,800 for 250mg), indicating significant production costs and specialized demand in medicinal chemistry applications [6].
Table 1: Key Identification Data
Property | Value |
---|---|
CAS Registry Number | 1376332-64-7 |
IUPAC Name | 1-cyclopropyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride |
Molecular Formula | C₁₄H₂₀Cl₂N₄ (Free base: C₁₄H₁₈N₃) |
Molecular Weight | 302.24 g/mol (calculated) |
SMILES | NC(C1CC1)Cn1cnc2c1cc(C)c(c2)C.Cl.Cl |
InChIKey | UHHPYNHHPGUDIF-UHFFFAOYNA-N |
Purity | Typically ≥95% |
Data compiled from [1] [2] [6]
This compound exemplifies strategic molecular hybridization combining three pharmacophoric elements:
Its structural architecture aligns with cationic amphiphilic drug (CAD) principles, suggesting lysosomotropic potential. Research indicates such compounds may inhibit lysosomal phospholipase A2 (PLA2G15), a mechanism linked to drug-induced phospholipidosis—a critical toxicity endpoint in drug development [8]. The dimethylbenzodiazole subunit specifically enhances lipophilicity (cLogP ≈ 3.2), facilitating lysosomal membrane partitioning where electrostatic interactions with anionic phospholipids disrupt enzymatic function [8].
Table 2: Physicochemical Parameters Influencing Bioactivity
Parameter | Value/Range | Medicinal Chemistry Implication |
---|---|---|
Lipophilicity (cLogP) | ~3.2 (estimated) | Favors lysosomal accumulation |
Basic pKa | Amine ~9.5 (predicted) | Protonation at lysosomal pH (4.5–5.0) |
Molecular Weight | 302.24 | Below 500 Da (Rule of Five compliant) |
Hydrogen Bonding | 2 HBD, 3 HBA | Moderate membrane penetration capability |
Synthetic accessibility remains a constraint, reflected in limited commercial availability. Enamine Ltd. offers gram-scale synthesis at premium costs (e.g., ¥1,749,900 for 5g), suggesting complex multi-step routes involving cyclopropanation and benzodiazole N-alkylation [6]. Despite this, the scaffold serves as a versatile precursor for derivatization in structure-activity relationship (SAR) studies targeting:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: